molecular formula C13H17BrFNO3 B8150940 tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate

Cat. No.: B8150940
M. Wt: 334.18 g/mol
InChI Key: PJWAUQBKAXHGKG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate is a chemical compound with the molecular formula C13H18BrFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromo-fluorophenoxy moiety, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate typically involves the reaction of 3-bromo-4-fluorophenol with tert-butyl (2-bromoethyl)carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Products include oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the phenoxy group.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-4-fluorophenyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate

Uniqueness

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with biological targets. The presence of both bromo and fluoro substituents can enhance its chemical stability and binding properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromo-4-fluorophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-11(15)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWAUQBKAXHGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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